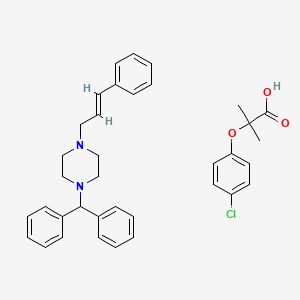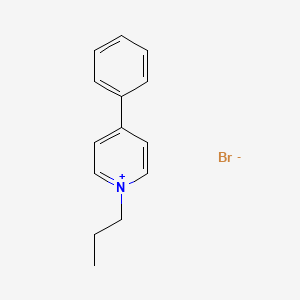![molecular formula C13H10INO4S B14148811 2-[(Benzenesulfonyl)methyl]-4-iodo-1-nitrobenzene CAS No. 89303-17-3](/img/structure/B14148811.png)
2-[(Benzenesulfonyl)methyl]-4-iodo-1-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Benzenesulfonyl)methyl]-4-iodo-1-nitrobenzene is an organic compound that features a benzenesulfonyl group, an iodine atom, and a nitro group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzenesulfonyl)methyl]-4-iodo-1-nitrobenzene typically involves multiple steps One common method starts with the nitration of a suitable benzene derivative to introduce the nitro group This is followed by iodination to add the iodine atomThe reaction conditions often include the use of strong acids or bases, appropriate solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated systems to enhance production rates and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Benzenesulfonyl)methyl]-4-iodo-1-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The benzenesulfonyl group can be oxidized to form sulfonic acids or other derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide or potassium fluoride in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of various substituted benzene derivatives.
Reduction: Formation of 2-[(Benzenesulfonyl)methyl]-4-amino-1-nitrobenzene.
Oxidation: Formation of benzenesulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(Benzenesulfonyl)methyl]-4-iodo-1-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-[(Benzenesulfonyl)methyl]-4-iodo-1-nitrobenzene involves its ability to participate in various chemical reactions due to its functional groups. The nitro group can undergo reduction, the iodine atom can be substituted, and the benzenesulfonyl group can be oxidized or further functionalized. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile tool in chemical synthesis and research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(Benzenesulfonyl)methyl]benzoic acid
- Benzenesulfonamide derivatives
- Benzenesulfonic acid derivatives
Uniqueness
2-[(Benzenesulfonyl)methyl]-4-iodo-1-nitrobenzene is unique due to the presence of both an iodine atom and a nitro group on the benzene ring, which imparts distinct reactivity and potential for diverse chemical transformations. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for specialized applications .
Eigenschaften
CAS-Nummer |
89303-17-3 |
|---|---|
Molekularformel |
C13H10INO4S |
Molekulargewicht |
403.19 g/mol |
IUPAC-Name |
2-(benzenesulfonylmethyl)-4-iodo-1-nitrobenzene |
InChI |
InChI=1S/C13H10INO4S/c14-11-6-7-13(15(16)17)10(8-11)9-20(18,19)12-4-2-1-3-5-12/h1-8H,9H2 |
InChI-Schlüssel |
QLCLVELIIUQITE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=C(C=CC(=C2)I)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(naphthalen-2-yl)acetamide](/img/structure/B14148751.png)


![3-Hydroxy-2-phenyl-N-[(1R)-1-phenylpropyl]-4-quinolinecarboxamide](/img/structure/B14148777.png)

![3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-imine](/img/structure/B14148795.png)

![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2,2-dimethylpropanamide](/img/structure/B14148806.png)
